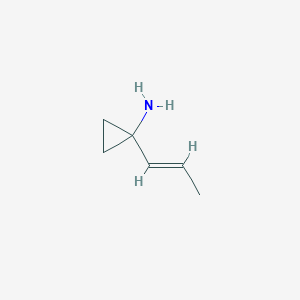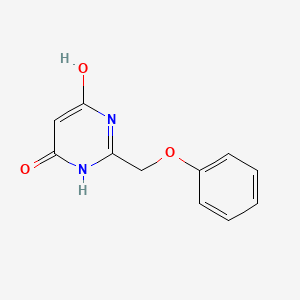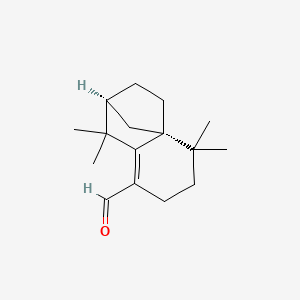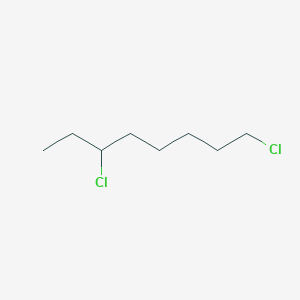
Decyl 16-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 16-methylheptadecanoate is an ester compound with the molecular formula C28H56O2. It is known for its unique structure, which includes a decyl group attached to a 16-methylheptadecanoic acid. This compound is often used in various industrial applications due to its chemical properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl 16-methylheptadecanoate can be synthesized through the esterification of 16-methylheptadecanoic acid with decanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, 16-methylheptadecanoic acid and decanol, are mixed in the presence of an acid catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The water formed during the reaction is removed through distillation, and the final product is purified through techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 16-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and alcohols.
Reduction: The ester can be reduced to form the corresponding alcohol and alkane.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 16-methylheptadecanoic acid and decanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Hydrolysis: 16-methylheptadecanoic acid and decanol.
Applications De Recherche Scientifique
Decyl 16-methylheptadecanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological membranes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.
Mécanisme D'action
The mechanism of action of decyl 16-methylheptadecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-methylheptadecanoic acid: The parent acid of decyl 16-methylheptadecanoate.
Decyl stearate: Another ester with a similar structure but different chain length.
Methyl 16-methylheptadecanoate: An ester with a methyl group instead of a decyl group.
Uniqueness
This compound is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its stability and non-toxic nature make it suitable for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
97259-84-2 |
|---|---|
Formule moléculaire |
C28H56O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
decyl 16-methylheptadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-17-20-23-26-30-28(29)25-22-19-16-14-12-10-9-11-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3 |
Clé InChI |
UUHBCYOCNFWRAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)



![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

